tert-butyl 3-(2-ethoxy-2-oxoacetamido)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[(2-ethoxy-2-oxoacetyl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-5-19-11(17)10(16)14-9-6-7-15(8-9)12(18)20-13(2,3)4/h9H,5-8H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGQWCCEEQPDFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1CCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (3S)-3-Aminopyrrolidine-1-carboxylic Acid tert-Butyl Ester
The chiral pyrrolidine precursor is synthesized via asymmetric hydrogenation or enzymatic resolution:
Asymmetric Hydrogenation Route
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Substrate : 3-Cyano-1-Boc-pyrrolidine (1.0 eq)
-
Catalyst : Ru-(S)-BINAP (0.5 mol%)
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Conditions : H₂ (50 bar), MeOH, 25°C, 12 h
Enzymatic Resolution
Introduction of Ethoxy-oxoacetamido Side Chain
The 3-amino group undergoes amidation with ethoxy-oxoacetyl chloride:
Reaction Conditions
-
Reagents :
-
(3S)-3-Aminopyrrolidine-1-carboxylate (1.0 eq)
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Ethoxy-oxoacetyl chloride (1.2 eq)
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Base: Triethylamine (2.5 eq)
-
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Solvent : Dichloromethane (DCM), 0°C → RT
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Time : 4 h
Side Reactions
Deprotection and Final Purification
Carbamate Deprotection
Purification
-
Chromatography : Silica gel (EtOAc/hexanes, 3:7 → 1:1)
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Crystallization : Hexanes/EtOAc (9:1) at −20°C
Catalytic Systems and Stereochemical Control
Asymmetric Catalysis
Mechanistic Insight :
Solvent Effects on Amidation
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DCM | 4 | 88 |
| THF | 6 | 78 |
| DMF | 3 | 65 |
Polar aprotic solvents (DMF) accelerate reactions but promote epimerization.
Analytical Characterization
1H NMR (400 MHz, CDCl₃)
HPLC Analysis
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Column: Chiralpak AD-H (4.6 × 250 mm)
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Mobile Phase: Hexane/IPA (90:10)
Industrial-Scale Optimization
Process Intensification
Green Chemistry Metrics
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-ethoxy-2-oxoacetamido)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
tert-Butyl 3-(2-ethoxy-2-oxoacetamido)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-ethoxy-2-oxoacetamido)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The ethoxy-oxoacetamido group can form hydrogen bonds with active sites, while the pyrrolidine ring provides structural stability. The tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Structural Comparison
The target compound shares a pyrrolidine-carboxylate backbone with two analogs:
tert-Butyl (2S)-2-({(2'S,3R,5'S)-2-oxo-5'-[(1E)-prop-1-en-1-yl]-2'-[(triisopropylsilyl)ethynyl]-1,2-dihydro-1'H-spiro[indole-3,3'-pyrrolidin]-1'-yl}carbonyl)pyrrolidine-1-carboxylate (328) :
- Features a spiro-indole-pyrrolidine core and a triisopropylsilyl-ethynyl group, increasing steric bulk and complexity.
tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate :
- Contains a chloroacetamido group instead of ethoxy-oxoacetamido, enhancing electrophilicity for nucleophilic substitution.
Physical and Chemical Properties
Spectroscopic Characterization
- Compound 328 :
- Chloroacetamido Analog: No spectral data provided in , but typical signals would include NH (amide) and C-Cl stretches in IR.
Key Differentiators and Implications
- Applications : Compound 328’s spiro-oxindole motif is relevant to bioactive alkaloid synthesis, while the chloroacetamido analog may serve as a versatile alkylating agent .
Biological Activity
Tert-butyl 3-(2-ethoxy-2-oxoacetamido)pyrrolidine-1-carboxylate, with the CAS number 664364-28-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.314 g/mol
- Purity : ≥ 97%
- Storage Conditions : Room temperature, protected from light
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can act as enzyme inhibitors, particularly against viral neuraminidases, which are critical for the replication of viruses such as influenza .
Enzyme Inhibition
Studies have demonstrated that pyrrolidine derivatives can exhibit significant inhibitory effects on neuraminidase enzymes. For instance, testing conducted on related compounds showed Ki values in the micromolar range against influenza virus neuraminidase . This suggests that tert-butyl 3-(2-ethoxy-2-oxoacetamido)pyrrolidine could function similarly, potentially serving as a lead compound for anti-influenza drug development.
Biological Activity Data
Case Studies
-
Influenza Virus Inhibition :
A study involving the testing of over 300 amino acid derivatives identified several potent inhibitors of influenza virus neuraminidase. Among these, compounds similar to tert-butyl 3-(2-ethoxy-2-oxoacetamido)pyrrolidine showed promising results, indicating potential as antiviral agents . -
Structural Analysis :
X-ray crystallography studies revealed that pyrrolidine derivatives could induce conformational changes in the neuraminidase enzyme, enhancing binding affinity and inhibitory action . This structural insight underscores the importance of molecular design in developing effective inhibitors.
Discussion
The biological activity of this compound suggests significant potential as an antiviral agent, particularly against influenza viruses. Its ability to inhibit neuraminidase enzymes positions it as a candidate for further development in antiviral therapies.
Future research should focus on:
- In vivo studies to assess efficacy and safety.
- Mechanistic studies to elucidate the precise interactions at the molecular level.
- Optimization of chemical structure to enhance potency and reduce toxicity.
Q & A
Q. What are the common synthetic routes for tert-butyl 3-(2-ethoxy-2-oxoacetamido)pyrrolidine-1-carboxylate, and what reaction conditions are typically employed?
The synthesis often involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:
- Esterification : Reaction of pyrrolidine with tert-butyl chloroformate under basic conditions (e.g., triethylamine or NaH in THF) to install the tert-butyl carbamate group .
- Amidation : Introduction of the 2-ethoxy-2-oxoacetamido moiety via coupling reactions (e.g., using activated esters or carbodiimide-mediated methods) .
- Purification : Techniques like column chromatography or crystallization ensure high purity .
Example reaction table:
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Ester hydrolysis | Acidic (HCl/H₂O) or basic (NaOH) | HCl/NaOH | Pyrrolidine carboxylic acid |
| Cross-coupling | Pd catalysts, Cs₂CO₃, dioxane | Aryl halides | Arylated derivatives |
| Nucleophilic substitution | NaH, THF, 0°C | Alkylating agents (e.g., bromides) | Alkoxy-substituted pyrrolidines |
| Table adapted from . |
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., tert-butyl at δ 1.4 ppm, carbonyl signals near 170 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ ion) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing using programs like SHELXL .
- IR Spectroscopy : Identifies carbonyl stretches (~1650–1750 cm⁻¹) and amide bonds .
Q. What are the typical applications of this compound in medicinal chemistry research?
- Building Block : Used to synthesize complex molecules, particularly protease inhibitors or kinase modulators, due to its reactive amide and ester groups .
- Biological Probes : Investigated for enzyme inhibition (e.g., targeting hydrolases) via its electrophilic carbonyl groups .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying solvent and temperature conditions?
- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in amidation steps, while non-polar solvents (e.g., dichloromethane) reduce side reactions .
- Temperature Control : Low temperatures (0–5°C) minimize decomposition during sensitive steps (e.g., tert-butyl group installation) .
- Design of Experiments (DoE) : Statistical optimization of parameters (e.g., reagent ratios, reaction time) improves yield reproducibility .
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. MS) when characterizing novel derivatives?
- Complementary Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .
- Crystallographic Confirmation : Resolve ambiguities via single-crystal X-ray diffraction .
Q. What strategies are effective in resolving stereochemical uncertainties in the pyrrolidine ring during synthesis?
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) .
- Dynamic Kinetic Resolution : Employ catalysts (e.g., Ru-based) to control stereochemistry during ring formation .
- Optical Rotation Analysis : Compare experimental [α]D values with literature data for known stereoisomers .
Q. How can computational modeling be integrated with experimental data to predict reactivity in nucleophilic substitution reactions?
- DFT Calculations : Simulate transition states to identify favorable pathways (e.g., SN2 vs. SN1 mechanisms) .
- Docking Studies : Predict binding modes in enzyme-inhibitor complexes (software: AutoDock, Schrödinger) .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for new derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
